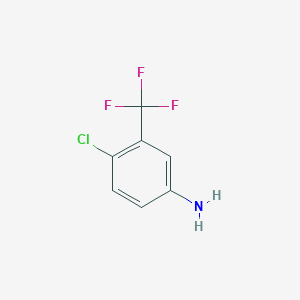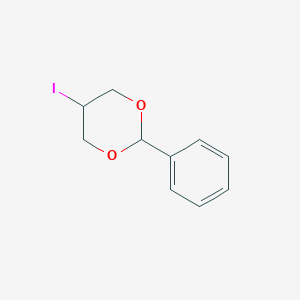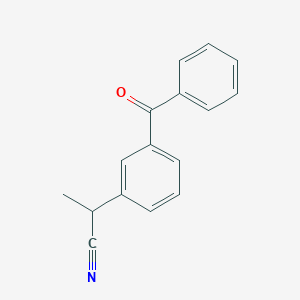
2-(3-苯甲酰基苯基)丙腈
概述
描述
2-(3-Benzoylphenyl)propionitrile, also known as 2-benzoyl-3-phenylpropionitrile, is a synthetic chemical compound used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including amides, esters, and nitriles, as well as in the study of biochemical and physiological effects. This compound has been studied for its potential use in laboratory experiments, such as those involving organic synthesis and enzymatic reactions.
科学研究应用
化学性质
“2-(3-苯甲酰基苯基)丙腈”是一种化学化合物,分子式为C16H13NO . 它的分子量为235.29 g/mol . 该化合物呈淡白色固体,熔点为57°C .
同义词
该化合物也称为3-苯甲酰基-α-甲基苯基乙腈和3-(1-氰乙基)苯甲酮 .
酶底物
“2-(3-苯甲酰基苯基)丙腈”已被用作研究来自棒状杆菌A4的腈水合酶的对映选择性的底物 . 这在涉及将腈转化为酰胺的生物技术过程中尤为重要。
酮洛芬的前体
该化合物是酮洛芬的前体,酮洛芬是一种广泛使用的消炎药 . 酮洛芬是一种非甾体类抗炎药(NSAID),用于缓解关节炎等疾病的疼痛和炎症。
研究与开发
“2-(3-苯甲酰基苯基)丙腈”主要用于研究与开发目的 . 独特的化学结构和性质使其成为各种科学研究应用中的宝贵化合物。</
安全和危害
未来方向
属性
IUPAC Name |
2-(3-benzoylphenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-12(11-17)14-8-5-9-15(10-14)16(18)13-6-3-2-4-7-13/h2-10,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYOCHMZSLUCNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20962752 | |
| Record name | 2-(3-Benzoylphenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20962752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42872-30-0 | |
| Record name | 3-Benzoyl-α-methylbenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42872-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Benzoylphenyl)propionitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042872300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Benzoylphenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20962752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(m-benzoylphenyl)propionitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(3-BENZOYLPHENYL)PROPIONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1XT2245YV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for producing 2-(3-Benzoylphenyl)propionitrile?
A1: Several synthetic routes have been explored for the production of 2-(3-Benzoylphenyl)propionitrile.
- Multi-step synthesis from m-methyl benzoic acid methyl ester: This approach involves a series of reactions including bromination, cyanation, methylation, hydrolysis, and a Friedel-Crafts reaction. [, ]
- Monomethylation of 3-Benzoylbenzeacetonitrile: This method utilizes dimethyl carbonate in the presence of a catalyst to achieve monomethylation. []
- Coupling of aryl Grignard reagents with acyl chlorides: This continuous flow synthesis utilizes 2-methyltetrahydrofuran (2-MeTHF) as a green solvent and allows for a safe and on-demand generation of the compound. []
- Phase transfer catalytic synthesis: This method involves Friedel crafts reaction, bromination, and cyanation followed by phase transfer catalytic methylation. []
- Synthesis from p-toluic acid: This approach utilizes p-toluic acid as a starting material and involves chlorination, Friedel-Crafts reaction, halogenation, cyanation, and methylation. []
Q2: What factors influence the yield and purity of 2-(3-Benzoylphenyl)propionitrile during synthesis?
A2: Research has shown that reaction conditions significantly impact the yield and purity of 2-(3-Benzoylphenyl)propionitrile.
- Bromination and Methylation Conditions: Reaction temperature and time during bromination and methylation steps significantly influence the yield of the final product. Optimization of these parameters is crucial. []
- Catalyst Selection: In the monomethylation approach, the choice of catalyst directly influences the reaction outcome. []
- Purification Method: The method of purification after synthesis, particularly after methylation, plays a key role in achieving high purity. []
Q3: What is the reported melting point and purity of synthesized 2-(3-Benzoylphenyl)propionitrile?
A3: Studies report achieving a melting point range of 52-54 °C for the synthesized 2-(3-Benzoylphenyl)propionitrile. [] Additionally, using optimized reaction conditions and purification techniques, a purity of 98.6% (mass fraction) has been achieved. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

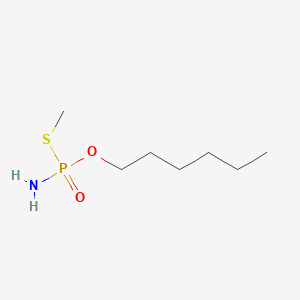
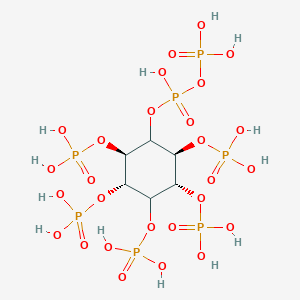
![{5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid](/img/structure/B120155.png)
![8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B120157.png)

![1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B120168.png)



